molecular formula C7H7FN2O2 B15325814 2-Amino-2-(5-fluoropyridin-2-yl)acetic acid

2-Amino-2-(5-fluoropyridin-2-yl)acetic acid

Cat. No.: B15325814
M. Wt: 170.14 g/mol
InChI Key: PISGMALMMZRWOV-UHFFFAOYSA-N
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Description

2-Amino-2-(5-fluoropyridin-2-yl)acetic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both an amino group and a fluorine atom on the pyridine ring imparts distinct reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-fluoropyridin-2-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-5-fluoropyridine.

    Diazotization: The amino group is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Substitution Reaction: The diazonium salt undergoes a substitution reaction with glycine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-fluoropyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-2-(5-fluoropyridin-2-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Agrochemicals: The compound is used in the development of herbicides and insecticides due to its biological activity.

    Materials Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The amino group can form hydrogen bonds, further stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylpyridine: Another amino-substituted pyridine with different reactivity due to the absence of fluorine.

    2-Amino-5-chloropyridine: Similar structure but with chlorine instead of fluorine, leading to different chemical and biological properties.

    2-Amino-5-bromopyridine: Bromine substitution results in distinct reactivity and applications.

Uniqueness

2-Amino-2-(5-fluoropyridin-2-yl)acetic acid is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-amino-2-(5-fluoropyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-4-1-2-5(10-3-4)6(9)7(11)12/h1-3,6H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISGMALMMZRWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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